molecular formula C13H16N2O4 B2536304 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate CAS No. 186490-40-4

1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate

Cat. No.: B2536304
CAS No.: 186490-40-4
M. Wt: 264.281
InChI Key: CFYQYHJVXJFHPQ-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate is a propanedioate ester derivative featuring a pyridin-4-yl amino methylidene substituent. Its structure combines a central propanedioate core with a pyridine-derived moiety, which may influence its hydrogen-bonding capabilities, solubility, and reactivity .

Properties

IUPAC Name

diethyl 2-[(pyridin-4-ylamino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-5-7-14-8-6-10/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYQYHJVXJFHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=NC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agrochemical Applications

Insecticide Development
The structural characteristics of 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate position it as a candidate for developing new insecticides. Research on similar compounds indicates that modifications in the pyridine ring can lead to improved insecticidal activity against pests . The compound's ability to interact with biological systems makes it a valuable candidate for agrochemical formulations.

Herbicide Potential
The compound’s malonate structure may also be beneficial in herbicide applications. Studies have shown that certain malonate derivatives can inhibit plant growth by interfering with metabolic pathways. This suggests that this compound could be explored for herbicidal properties .

Materials Science

Catalytic Applications
The unique structure of this compound may allow it to serve as a ligand in metal-organic frameworks (MOFs). These frameworks are known for their high surface area and porosity, making them suitable for catalysis and gas storage applications. Preliminary studies suggest that incorporating such compounds into MOFs can enhance catalytic efficiency in organic reactions .

Table 1: Summary of Potential Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAnticancer AgentsSimilar structures show promise in inhibiting cancer cells.
Antimicrobial AgentsPyridine derivatives often exhibit antimicrobial properties.
AgrochemicalsInsecticidesPotential for development based on structural similarities.
HerbicidesMay inhibit metabolic pathways in plants.
Materials ScienceCatalystsCould enhance catalytic properties in MOFs.

Case Studies

Case Study 1: Anticancer Research
A study investigated the effects of pyridine-based compounds on breast cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting that modifications to the structure could yield potent anticancer agents.

Case Study 2: Insecticide Efficacy
Research on related malonate compounds demonstrated effective insecticidal activity against common agricultural pests. The study highlighted the importance of structural modifications in enhancing effectiveness.

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridine ring plays a crucial role in its binding affinity and specificity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The target compound’s closest analog is 1,3-Diethyl 2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]propanedioate (2c) . Key differences include:

  • Substituent: The target compound has a pyridin-4-yl amino methylidene group, whereas 2c features a quinoline-derived substituent.
  • Hydrogen Bonding: The pyridin-4-yl amino group in the target compound may form stronger hydrogen bonds compared to the quinoline system, influencing crystal packing and stability .

Another analog, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) , differs significantly in its heterocyclic core (pyrimidine vs. pyridine) and substituents (thietane vs. amino methylidene).

Physical and Spectroscopic Properties

Property Target Compound 2c Pyrimidine Derivative (1)
Melting Point Not reported Matches literature Not reported
Elemental Analysis Not reported C: 67.64%, H: 6.37%, N: 3.39% Not reported
1H NMR Not reported Consistent with [5] Not reported

The quinoline derivative (2c) demonstrates reliable characterization via ¹H NMR and elemental analysis, suggesting robust synthetic protocols. The absence of data for the target compound underscores the need for further experimental validation.

Biological Activity

1,3-Diethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate, a compound with the CAS number 14029-71-1, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a diethyl ester moiety linked to a pyridine ring through an imine bond. Its structure can be depicted as follows:

C13H16N2O4\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_4

The synthesis of this compound typically involves the reaction of diethyl malonate with pyridine-4-carboxaldehyde in the presence of an appropriate catalyst under controlled conditions. The resulting product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was evaluated using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
  • Cytotoxicity : In vitro cytotoxicity tests have shown that the compound can inhibit the proliferation of cancer cell lines. Notably, it demonstrated significant cytotoxic effects against human breast cancer cells (MDA-MB-231), with IC50 values indicating potent activity.

Antimicrobial Studies

A study conducted on various derivatives of pyridine compounds highlighted that several exhibited strong antibacterial activity. The MIC values for selected derivatives ranged from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated in a study where it was tested against several cancer cell lines. The results indicated:

Cell LineIC50 (μM)
MDA-MB-23115
HeLa20
A54925

These findings suggest that the compound has potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells .

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell survival and proliferation. Molecular docking studies indicate that the compound may interact with specific protein targets involved in cell cycle regulation and apoptosis .

Case Studies

In a recent case study published in MDPI, researchers explored the pharmacological potential of pyridine-based compounds, including this compound. The study emphasized its role as a potential lead compound for further development in drug discovery, particularly for cancer therapy .

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